5-Methoxyquinolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

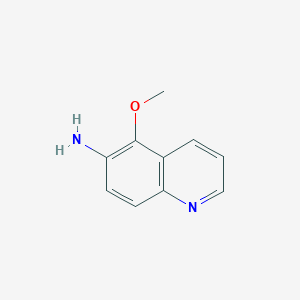

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUWMZNBSHEASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700798 | |

| Record name | 5-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54620-48-3 | |

| Record name | 5-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxyquinolin-6-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 5-methoxyquinolin-6-amine, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The synthesis commences from the readily available starting material, 3-methoxy-4-nitroaniline, and proceeds through a two-step sequence involving a classical Skraup-Doebner-von Miller cyclization followed by a nitro group reduction. This guide delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, reagent selection, and reaction optimization. Detailed, step-by-step protocols for all key experiments are provided, alongside data presentation in structured tables and visualizations of the reaction pathway and mechanism to ensure clarity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its presence in blockbuster drugs such as the antimalarial chloroquine highlights the therapeutic potential of this scaffold. The specific substitution pattern on the quinoline nucleus is critical in modulating its pharmacological properties. This compound, the target of this guide, is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the methoxy and amino groups offers versatile handles for further functionalization, enabling the exploration of new chemical space.

This guide moves beyond a simple recitation of synthetic steps to provide a causal understanding of the experimental choices, empowering the researcher to not only replicate the synthesis but also to adapt and troubleshoot it for their specific needs.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, beginning with the construction of the quinoline core via a Skraup-Doebner-von Miller reaction, followed by the reduction of a nitro group to the desired amine. The choice of 3-methoxy-4-nitroaniline as the starting material is strategic, as its substitution pattern directly dictates the regiochemistry of the final product.

Caption: Overall synthetic route to this compound.

Step 1: Skraup-Doebner-von Miller Synthesis of 5-Methoxy-6-nitroquinoline

The first step involves the synthesis of the quinoline ring system through the Skraup-Doebner-von Miller reaction. This classic named reaction utilizes the condensation of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.[2][3]

Mechanistic Insights

The mechanism of the Skraup-Doebner-von Miller reaction is a subject of some debate, but it is generally accepted to proceed through the following key steps:[4][5]

-

Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the aniline derivative (3-methoxy-4-nitroaniline) acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate Michael addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring, which then dehydrates to form a more stable dihydroquinoline.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The oxidizing agent can be the nitro group of the starting aniline itself or an externally added oxidant like arsenic pentoxide or nitrobenzene.

Caption: Simplified mechanism of the Skraup-Doebner-von Miller reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxy-4-nitroaniline | 168.15 | 16.8 g | 0.1 |

| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |

| Arsenic Pentoxide (As₂O₅) | 229.84 | 11.5 g | 0.05 |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 16.8 g (0.1 mol) of 3-methoxy-4-nitroaniline, 27.6 g (0.3 mol) of glycerol, and 11.5 g (0.05 mol) of arsenic pentoxide.

-

With vigorous stirring, slowly add 50 mL of concentrated sulfuric acid from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 120°C. An initial exothermic reaction is expected.

-

After the addition is complete, heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

-

The crude 5-methoxy-6-nitroquinoline will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford pale yellow crystals.

Safety Precautions: The Skraup reaction can be highly exothermic and should be conducted with extreme caution in a well-ventilated fume hood.[2] Arsenic pentoxide is highly toxic and should be handled with appropriate personal protective equipment.

Step 2: Reduction of 5-Methoxy-6-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group of 5-methoxy-6-nitroquinoline to the corresponding amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.[6]

Mechanistic Rationale

Tin(II) chloride is a classical reducing agent for aromatic nitro compounds. In an acidic medium (typically concentrated hydrochloric acid), SnCl₂ acts as a source of electrons to reduce the nitro group in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final amine. The tin is oxidized from Sn(II) to Sn(IV) in the process.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methoxy-6-nitroquinoline | 204.18 | 10.2 g | 0.05 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 56.4 g | 0.25 |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 10.2 g (0.05 mol) of 5-methoxy-6-nitroquinoline in 100 mL of concentrated hydrochloric acid with stirring. Gentle heating may be required to achieve complete dissolution.

-

To this solution, add 56.4 g (0.25 mol) of tin(II) chloride dihydrate in portions. The addition should be done carefully as the reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to 80-90°C and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize it by adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10). A precipitate of tin hydroxides will form.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final product should also be determined and compared with literature values.

Expected Yields and Physical Properties:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance | Melting Point (°C) |

| 5-Methoxy-6-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 60-70% | Pale yellow solid | 145-147 |

| This compound | C₁₀H₁₀N₂O | 174.20 | 75-85% | Off-white to pale brown solid | 138-140 |

Conclusion

This in-depth technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound from 3-methoxy-4-nitroaniline. By providing a detailed explanation of the underlying chemical principles and step-by-step experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented methodology is scalable and utilizes readily available starting materials, making it an attractive route for the synthesis of this important quinoline derivative.

References

A Spectroscopic Guide to 5-Methoxyquinolin-6-amine: Elucidating Structure Through NMR, IR, and Mass Spectrometry

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxyquinolin-6-amine, a key intermediate in the synthesis of pharmacologically active compounds. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate how these techniques synergistically contribute to the unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic characterization of this important molecule.

The Molecular Blueprint: Structural Features of this compound

This compound possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a methoxy group at position 5 and an amine group at position 6. These functional groups and the overall aromatic structure give rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the methoxy and amino groups, as well as the anisotropic effects of the fused ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | dd | 1H | H-2 |

| ~7.3 | dd | 1H | H-3 |

| ~8.0 | dd | 1H | H-4 |

| ~7.0 | d | 1H | H-7 |

| ~7.5 | d | 1H | H-8 |

| ~4.0 | s | 3H | -OCH₃ |

| ~4.5 | br s | 2H | -NH₂ |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.[3]

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of the protons on the pyridine ring (H-2, H-3, and H-4) are characteristic of their position adjacent to the electronegative nitrogen atom. The protons on the benzene ring (H-7 and H-8) will have their chemical shifts influenced by the electron-donating methoxy and amino substituents. The methoxy group protons will appear as a sharp singlet, while the amine protons are often observed as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~122 | C-3 |

| ~135 | C-4 |

| ~148 | C-4a |

| ~140 | C-5 |

| ~138 | C-6 |

| ~110 | C-7 |

| ~120 | C-8 |

| ~129 | C-8a |

| ~56 | -OCH₃ |

Note: Predicted values are based on typical chemical shifts for substituted quinolines and may vary.[4][5]

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-8a) and the oxygen of the methoxy group (C-5) will appear at lower field due to the deshielding effects of these electronegative atoms. The methoxy carbon will be observed as a distinct signal in the upfield region (δ ~55-60 ppm).[6]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2. A typical workflow for NMR data acquisition.[7]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-OCH₃) |

| 1620-1580 | C=C and C=N stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl Ether (-OCH₃) |

| 1350-1250 | C-N stretch | Aromatic Amine |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the amine and methoxy groups, as well as the vibrations of the quinoline core. The N-H stretching vibrations of the primary amine will appear as one or two sharp bands in the 3400-3200 cm⁻¹ region. The aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule.

Experimental Protocol for IR Data Acquisition

Figure 3. Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 174 | [M]⁺˙ | Molecular Ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 145 | [M - CHO]⁺ | Loss of a formyl radical |

| 131 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide |

Note: The fragmentation pattern is a prediction based on the structure and common fragmentation pathways of related compounds.[8][9]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 174, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting ions. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to give a resonance-stabilized cation. Further fragmentation may involve the loss of carbon monoxide (CO) or other small neutral molecules.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4. A generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable an unambiguous assignment of the molecular architecture. The methodologies and interpretations presented in this guide serve as a practical resource for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 6-Methoxyquinoline(5263-87-6) 13C NMR [m.chemicalbook.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Methoxyquinolin-6-amine: Structure, Synthesis, and Scientific Potential

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and potential applications of 5-Methoxyquinolin-6-amine. While its isomers have been the subject of considerable study, this specific molecule represents a comparatively underexplored area of chemical space, offering unique opportunities for novel molecular design and discovery. This document provides a detailed overview of its core structure, a proposed synthetic pathway based on established chemical principles, its predicted spectroscopic signature, and a discussion of its potential applications grounded in the known bioactivity of related quinoline scaffolds.

Core Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a quinoline core. The quinoline ring system is substituted with a methoxy (-OCH₃) group at the C5 position and an amine (-NH₂) group at the C6 position. This specific substitution pattern distinguishes it from more commonly studied isomers, such as the antimalarial pharmacophore 6-methoxy-8-aminoquinoline.

The fundamental properties of this molecule are crucial for its handling, reaction planning, and potential formulation as a research tool or drug intermediate.

Molecular Structure:

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source / Comment |

| IUPAC Name | This compound | Standard nomenclature |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| CAS Number | 54620-48-3 | [1][2][3] |

| Canonical SMILES | COC1=CC=C2C(=C1N)N=CC=C2 | |

| Predicted LogP | 1.8 - 2.1 | Calculated (e.g., XLogP3) |

| Predicted pKa | ~4.0 (quinolinic N), ~4.5 (aromatic amine) | Calculated; subject to experimental verification |

| Appearance | Likely a solid at room temperature | Based on related isomers[4] |

Note: The CAS number 30093-23-3 has been ambiguously associated with this and other quinoline isomers in some databases and should be used with caution. The definitive CAS number is 54620-48-3.[5][6]

Proposed Synthesis and Mechanistic Rationale

A specific, peer-reviewed synthesis for this compound has not been prominently documented in scientific literature. However, a robust and plausible synthetic route can be designed by adapting well-established named reactions for quinoline synthesis, primarily the Skraup-Doebner-von Miller reaction . The proposed pathway leverages commercially available starting materials and follows a logical progression of nitration, cyclization, and reduction.

Proposed Synthetic Workflow

The proposed synthesis begins with 3-methoxyaniline, proceeds through a regioselective nitration, followed by a Skraup cyclization to form the quinoline core, and concludes with the reduction of the nitro group to the target amine.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Methoxy-2-nitroaniline

-

Rationale: The initial nitration of 3-methoxyaniline is directed by the activating, ortho-, para-directing methoxy and amino groups. The position ortho to the amine and para to the methoxy group (C4) is sterically accessible, but the position ortho to both (C2) is also highly activated. Careful control of temperature and nitrating agent concentration is crucial to favor the desired 2-nitro isomer over others.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, add 3-methoxyaniline dropwise, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to stir at low temperature for an additional hour.

-

Pour the reaction mixture slowly onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield 4-methoxy-2-nitroaniline.

-

Step 2: Synthesis of 5-Methoxy-6-nitroquinoline

-

Rationale: The Skraup reaction is a classic method for synthesizing quinolines. It involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. The use of 4-methoxy-2-nitroaniline as the substrate directs the cyclization to form the desired 5-methoxy-6-nitroquinoline.

-

Procedure:

-

In a flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid and glycerol.

-

Add 4-methoxy-2-nitroaniline to the mixture, followed by a suitable oxidizing agent (historically arsenic pentoxide, though safer alternatives like iron(III) sulfate are preferred).

-

Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain reflux for 3-4 hours.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize with an aqueous sodium hydroxide solution. The product may precipitate or can be extracted with an organic solvent like dichloromethane.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the reduction of the aromatic nitro group to an amine. This is a standard transformation that can be achieved under various conditions. A common and reliable method is the use of tin(II) chloride in hydrochloric acid, which is effective for reducing nitroarenes without affecting other reducible groups on the quinoline ring under these conditions. Catalytic hydrogenation is another excellent alternative.

-

Procedure (Using SnCl₂):

-

Dissolve 5-methoxy-6-nitroquinoline in ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl portion-wise.

-

Heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and make it strongly alkaline by adding a concentrated NaOH solution.

-

Extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify further by column chromatography or recrystallization.

-

Predicted Spectroscopic Profile

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | dd | 1H | H2 | Ortho to quinolinic N, deshielded. |

| ~8.05 | d | 1H | H4 | Para to quinolinic N, deshielded. |

| ~7.40 | dd | 1H | H3 | Coupled to both H2 and H4. |

| ~7.35 | d | 1H | H8 | Deshielded by quinoline ring current. |

| ~6.80 | d | 1H | H7 | Shielded by methoxy and amino groups. |

| ~4.50 | br s | 2H | -NH₂ | Broad signal due to exchange, downfield. |

| ~3.95 | s | 3H | -OCH₃ | Characteristic singlet for methoxy protons. |

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C5 | Attached to electron-donating -OCH₃. |

| ~148.5 | C2 | Carbon adjacent to quinolinic N. |

| ~145.0 | C8a | Quinoline bridgehead carbon. |

| ~138.0 | C6 | Attached to electron-donating -NH₂. |

| ~132.0 | C4 | |

| ~129.0 | C4a | Quinoline bridgehead carbon. |

| ~121.5 | C3 | |

| ~118.0 | C8 | |

| ~105.0 | C7 | Shielded by adjacent substituents. |

| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (EI):

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 174, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns typical of quinolines, including loss of HCN (m/z 147) and potentially loss of a methyl radical from the methoxy group (m/z 159).

Potential Applications and Research Directions

While this compound itself is not widely studied, its core structure suggests significant potential as a building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, appearing in numerous FDA-approved drugs.

Context within Bioactive Quinolines

The biological activity of methoxy-amino-quinoline isomers is well-established, providing a strong rationale for investigating the 5,6-substituted variant.

Caption: Relationship between the target compound and its bioactive isomers.

-

Antimalarial Drug Discovery: The isomer 6-methoxy-8-aminoquinoline is the core of the essential antimalarial drug primaquine.[8] The 5-methoxy-6-amino arrangement offers a novel geometric and electronic profile that could lead to compounds with a different spectrum of activity, improved safety profile, or efficacy against drug-resistant strains of Plasmodium falciparum.

-

Anticancer and Antimicrobial Research: The broader class of quinolin-6-amines has been investigated for antimicrobial and other biological activities.[9] The unique electronic properties conferred by the C5 methoxy group could modulate the molecule's ability to intercalate with DNA or inhibit key enzymes, making it a valuable candidate for screening in anticancer and antimicrobial assays.

-

Chemical Probe and Intermediate: As a bifunctional molecule with a nucleophilic amine and a coordinative quinoline nitrogen, it can serve as a versatile intermediate in the synthesis of more complex heterocyclic systems. Its derivatives could be explored as fluorescent probes for metal ions or as ligands in catalysis.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on data for analogous compounds such as methoxyquinolines and aminoquinolines, the following precautions are strongly advised.

-

Hazard Classification (Anticipated):

-

Harmful if swallowed or inhaled.

-

May cause skin and serious eye irritation.

-

Potential for target organ toxicity with prolonged exposure.

-

-

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

References

- 1. keyorganics.net [keyorganics.net]

- 2. This compound CAS#: 54620-48-3 [m.chemicalbook.com]

- 3. This compound|CAS 54620-48-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. parchem.com [parchem.com]

- 7. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Substituted Quinoline Compounds

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, represents a "privileged structure" in medicinal chemistry.[1][2] Its synthetic versatility and ability to interact with a multitude of biological targets have established it as a cornerstone in the development of therapeutic agents.[3][4] Simple substitutions on the quinoline ring profoundly modulate its physicochemical properties and pharmacological activities, unlocking a vast chemical space for drug discovery. This technical guide provides an in-depth analysis of the significant research applications of substituted quinoline compounds, focusing on their roles as antimalarial, anticancer, and kinase-inhibiting agents. We will explore the causality behind structure-activity relationships (SAR), detail validated experimental protocols for synthesis and biological evaluation, and present a forward-looking perspective on emerging applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the immense potential of this remarkable scaffold.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly fruitful starting points for drug design.[1] The quinoline ring system is a prime example, present in numerous natural alkaloids (e.g., quinine) and a plethora of synthetic drugs approved for clinical use.[2][5]

Its power lies in several key features:

-

Structural Rigidity and Aromaticity: The planar, aromatic nature of the quinoline core provides a defined orientation for substituent groups to interact with target proteins.

-

Hydrogen Bonding Capability: The nitrogen atom at position 1 acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites.

-

Tunable Electronics: The electron-withdrawing nature of the pyridine ring influences the entire system, but this can be finely tuned with electron-donating or -withdrawing substituents at various positions.[6]

-

Synthetic Accessibility: A rich history of named reactions (e.g., Skraup, Doebner-von Miller, Friedländer) provides robust and versatile methods for synthesizing a diverse library of substituted quinolines.[7][8]

This synthetic tractability allows chemists to systematically modify the core, optimizing potency, selectivity, and pharmacokinetic properties. The position and nature of substituents are critical, dictating the compound's ultimate biological function.[4]

Major Therapeutic Applications of Substituted Quinolines

The versatility of the quinoline scaffold has led to its exploration in nearly every major therapeutic area.[9][10] Here, we focus on the most prominent and well-established applications.

Antimalarial Agents: The Historical Cornerstone

The story of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, isolated from cinchona bark, was the first effective treatment, and its 4-aminoquinoline core structure became the blueprint for synthetic successors like Chloroquine (CQ) and Amodiaquine.[11][12]

Mechanism of Action: 4-aminoquinolines exert their effect during the blood stage of the parasite's life cycle. The parasite digests hemoglobin in its acidic digestive vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Chloroquine, a weak base, accumulates in the acidic vacuole and interferes with this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.[13]

Structure-Activity Relationship (SAR) Insights: The SAR for 4-aminoquinolines is well-defined and serves as a classic case study in medicinal chemistry.

| Position/Feature | Requirement for Optimal Activity | Rationale & Consequence |

| C7-Substitution | Electron-withdrawing group (e.g., -Cl) | Essential for activity.[11] Replacing the 7-chloro group with an electron-donating group abolishes antimalarial potency.[11] |

| C4-Amino Side Chain | Flexible diaminoalkyl chain (2-5 carbons) | The basic terminal amine is crucial for accumulation in the parasite's acidic vacuole. The specific length (e.g., 4-diethylaminomethylbutyl in CQ) is optimal for activity.[14] |

| Quinoline Nitrogen (N1) | Basic Nitrogen | Acts as the initial site of protonation, initiating the drug's concentration within the acidic vacuole. |

| C3-Substitution | Methyl group | Can reduce activity but also toxicity, as seen in Sontochin compared to Chloroquine.[11] |

Table 1: Key Structure-Activity Relationships for 4-Aminoquinoline Antimalarials.

The rise of chloroquine-resistant malaria strains, often linked to mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT), has spurred the development of new quinoline derivatives and hybrids designed to overcome these mechanisms.[13][15][16]

Anticancer Agents: Targeting Cell Proliferation and Survival

In recent decades, substituted quinolines have emerged as one of the most successful scaffolds in oncology drug discovery.[1][17] Their derivatives function through diverse mechanisms, most notably as inhibitors of protein kinases and topoisomerases.[18][19]

2.2.1 Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[20] Quinoline derivatives have proven to be excellent scaffolds for ATP-competitive kinase inhibitors, mimicking the adenine portion of ATP to bind in the enzyme's active site.[21]

Several FDA-approved quinoline-based kinase inhibitors are now in clinical use:

-

Lapatinib: A dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2/neu, used in breast cancer treatment.

-

Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, and RET, used for thyroid and kidney cancer.

-

Bosutinib: An inhibitor of Src and Abl kinases, used to treat chronic myeloid leukemia (CML).

Mechanism of Action (Example: EGFR Inhibition): The EGFR signaling pathway is a key driver of proliferation in many cancers. Upon ligand binding, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This initiates a downstream cascade (e.g., RAS/RAF/MEK/ERK pathway) promoting cell growth. Quinoline-based inhibitors bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.[22]

2.2.2 Topoisomerase Inhibitors

Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes. Quinoline-based compounds, like the natural product Camptothecin and its clinical analogs (Topotecan, Irinotecan), function by stabilizing the covalent complex between topoisomerase I and DNA.[6] This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, triggering apoptosis.[17][18]

Key Experimental Workflows & Protocols

The translation of a promising quinoline scaffold into a drug candidate requires robust and reproducible experimental methodologies. This section provides validated, step-by-step protocols for a representative synthesis and a key biological assay, explaining the scientific rationale behind each choice.

Synthesis: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic, acid-catalyzed method for synthesizing substituted quinolines from an aniline and an α,β-unsaturated carbonyl compound.[23][24] It is a powerful reaction for generating structural diversity.

Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde.

Reaction Scheme: Aniline + Crotonaldehyde --(H+, Oxidant)--> 2-Methylquinoline

Materials:

-

Aniline (freshly distilled)

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrobenzene (as oxidant and solvent)

-

Sodium Hydroxide (NaOH) solution, 10% w/v

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Protocol:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (0.1 mol).

-

Rationale: A three-neck flask allows for simultaneous heating, stirring, and addition of reagents while preventing solvent loss through evaporation. Freshly distilled aniline ensures purity and prevents side reactions.

-

-

Acid Catalyst Addition: Slowly add concentrated HCl (0.2 mol) to the stirring aniline. The reaction is exothermic; cool the flask in an ice bath during addition.

-

Rationale: The acid protonates the aniline, and more importantly, catalyzes the subsequent cyclization steps. Cooling prevents overheating and potential polymerization of reactants.

-

-

Reactant Addition: Add nitrobenzene (0.05 mol). Subsequently, add crotonaldehyde (0.11 mol) dropwise over 30 minutes with vigorous stirring.

-

Rationale: Nitrobenzene serves as the oxidizing agent to convert the dihydroquinoline intermediate to the final aromatic product. Dropwise addition of the aldehyde controls the exothermic reaction rate.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps. TLC allows for qualitative monitoring of the consumption of starting materials and formation of the product.

-

-

Work-up - Neutralization: After cooling to room temperature, slowly and carefully pour the reaction mixture into a large beaker containing 500 mL of water. Basify the aqueous solution by slowly adding 10% NaOH solution until the pH is ~10.

-

Rationale: This step neutralizes the excess acid and converts the protonated quinoline product into its free base form, which is soluble in organic solvents.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).

-

Rationale: The organic product is more soluble in DCM than in the aqueous layer. Multiple extractions ensure efficient recovery.

-

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Rationale: MgSO₄ removes residual water from the organic phase. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Rationale: This step separates the desired 2-methylquinoline from unreacted starting materials and by-products based on polarity.

-

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is a fundamental tool for screening potential anticancer compounds by measuring their cytotoxic or cytostatic effects on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[25]

Materials:

-

Cancer cell line (e.g., A549 - human lung carcinoma)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Substituted quinoline test compound, dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well microplates

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Harvest and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Rationale: An optimal cell density ensures logarithmic growth during the experiment. A row of wells with medium only should be included as a background control.[26]

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

-

Rationale: This recovery period is crucial for cells to overcome the stress of plating before drug treatment.

-

-

Compound Treatment: Prepare serial dilutions of the quinoline test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

-

Rationale: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth). The vehicle control is essential to ensure the solvent (DMSO) is not causing toxicity.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Rationale: This is the substrate for the metabolic conversion by viable cells.

-

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, 5% CO₂. Visually inspect for the formation of purple precipitate.

-

Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Rationale: The formazan crystals are insoluble in aqueous medium. A solubilizing agent is required to dissolve them, creating a homogenous colored solution for absorbance reading.

-

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Future Directions and Emerging Applications

While the roles of quinolines in infectious disease and oncology are well-established, their research applications continue to expand.[27][28]

-

Neurodegenerative Diseases: Quinoline derivatives are being investigated as multi-target agents for Alzheimer's disease, acting as cholinesterase inhibitors, antioxidants, and modulators of amyloid-beta aggregation.[2]

-

Antiviral Agents: Novel substituted quinolines are showing promise as inhibitors of viral enzymes, including HIV integrase and hepatitis C virus (HCV) polymerase.[9]

-

Chemical Biology Probes: Fluorescent quinoline derivatives are being developed as sensors and imaging agents to visualize metal ions, pH changes, and specific enzymatic activities within living cells.

-

Materials Science: The rigid, planar structure of the quinoline system is being exploited in the development of organic light-emitting diodes (OLEDs) and other functional materials.

Conclusion

The substituted quinoline is a testament to the power of a privileged scaffold in medicinal chemistry. From its historical triumph over malaria to its current position at the forefront of targeted cancer therapy, the quinoline core has demonstrated remarkable adaptability.[27][29] Its synthetic accessibility and the profound impact of simple substitutions on its biological function ensure its continued relevance.[19] Future research will undoubtedly uncover new therapeutic applications, further cementing the quinoline scaffold as a perennial and invaluable tool for scientists and drug developers in the quest for novel medicines.[27]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. jddtonline.info [jddtonline.info]

- 11. m.youtube.com [m.youtube.com]

- 12. Quinoline derivative: Significance and symbolism [wisdomlib.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. ijmphs.com [ijmphs.com]

- 19. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 23. iipseries.org [iipseries.org]

- 24. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. atcc.org [atcc.org]

- 27. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]

- 29. tandfonline.com [tandfonline.com]

A Technical Guide to the Safe Handling of 5-Methoxyquinolin-6-amine and Structurally Related Compounds

Introduction: The Quinoline Core in Research

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile scaffold. 5-Methoxyquinolin-6-amine, an aromatic amine and quinoline derivative, belongs to a class of compounds that requires rigorous safety protocols. The presence of the amine and methoxy groups on the quinoline ring system influences its reactivity, potential toxicity, and handling requirements. This guide provides a framework for risk assessment and safe laboratory practices based on established data for analogous compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for structurally related methoxyquinoline amines, this compound should be presumed to be a hazardous substance.[3][4] The primary hazards are associated with irritation and potential toxicity.

Anticipated GHS Hazard Classifications:

| Hazard Class | Hazard Category | Common Hazard Statements (H-Code) | Rationale & Causality |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Aromatic amines can defat the skin and cause local inflammation upon contact.[2][3][4][7] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | The chemical structure is likely to cause significant, though reversible, eye irritation upon contact.[2][3][4][7] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Systemic toxicity is a known risk for many quinoline derivatives. Absorption through any route may lead to adverse health effects.[2][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract.[3][4][6] |

Signal Word: Warning [2][3][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The primary objective is to minimize or eliminate direct contact and inhalation through a hierarchy of controls.

Engineering Controls

The foundation of safe handling is to isolate the compound from the researcher.

-

Chemical Fume Hood: All weighing, transferring, and experimental manipulations of this compound must be conducted inside a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][10]

Personal Protective Equipment (PPE) Hierarchy

The selection of PPE is the final barrier between the researcher and the chemical. Do not rely on PPE alone; it must be used in conjunction with robust engineering controls.

Caption: Fig 1. Recommended PPE for handling this compound.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[11] Contaminated gloves must be disposed of as hazardous waste.[11]

-

Eye and Face Protection: Use tight-fitting safety goggles that meet European Standard EN166 or OSHA regulations 29 CFR 1910.133.[2][8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][12]

-

Skin and Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.[2][5] For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.

-

Respiratory Protection: Work should be conducted in a fume hood.[5] If engineering controls are insufficient or during a large-scale emergency, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8]

Standard Operating Procedures: Handling and Storage

Adherence to methodical protocols is essential for mitigating risks.

Safe Handling Protocol

-

Pre-Operational Briefing: Before beginning work, review this guide, relevant SDS for similar compounds, and the specific experimental plan. Ensure all necessary PPE and emergency equipment are available.

-

Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Personal Protective Equipment: Don all required PPE as detailed in Section 3.2.

-

Chemical Handling:

-

Post-Handling:

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

-

Location: Store in a dry, cool, and well-ventilated place.[2][8]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8][13]

-

Access: Store in a locked cabinet or an area accessible only to authorized personnel.[8][10]

Emergency Procedures

Preparedness is key to managing unexpected events effectively.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2]

-

Skin Contact: Take off immediately all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation occurs, get medical advice.[7]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][10] If breathing is difficult, trained personnel may administer oxygen.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10][13] Rinse mouth with water.[8] If the victim is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Accidental Release Measures

The response to a spill should be systematic to ensure safety and prevent environmental contamination.

Caption: Fig 2. Step-by-step workflow for managing a chemical spill.

-

Personal Precautions: Avoid breathing vapors, mist, or gas.[11] Ensure adequate ventilation. Evacuate personnel to safe areas.[14]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or water systems.[11][15]

-

Containment and Cleanup:

-

For small spills, absorb with an inert, non-combustible material (e.g., sand, silica gel, acid binder).[13]

-

Collect the material using clean, non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[13]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

For large spills, contact emergency services.

-

Fire-Fighting and Disposal

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][13]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][8][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13][16]

-

-

Disposal Considerations:

References

- 1. parchem.com [parchem.com]

- 2. fishersci.no [fishersci.no]

- 3. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to Determining the Solubility of 5-Methoxyquinolin-6-amine for Pharmaceutical Research

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, a thorough understanding of a compound's solubility profile across a range of solvents is paramount for formulation development, toxicity assessment, and ensuring consistent therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of 5-Methoxyquinolin-6-amine, a quinoline derivative of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document serves as a detailed methodological roadmap for researchers to generate this crucial information in a scientifically rigorous and reproducible manner.

Physicochemical Profile of this compound: An Overview

This compound is a heterocyclic aromatic compound featuring a quinoline core, a methoxy group at the 5-position, and an amine group at the 6-position. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, notably in the anti-malarial and anti-cancer domains[1]. The presence of both a basic amine group and a methoxy group suggests that its solubility will be pH-dependent and influenced by the polarity of the solvent.

| Property | Predicted/Inferred Value | Rationale/Source |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| Predicted pKa | ~3.98 ± 0.12 | Based on the predicted pKa for the structurally similar 5-Methoxyquinolin-8-amine, the quinoline nitrogen is expected to be weakly basic.[2] |

| Predicted LogP | ~1.7 - 2.4 | The aromatic system contributes to lipophilicity, while the amine and methoxy groups add some polarity. The predicted LogP for the isomeric 5-Methoxyquinolin-8-amine is in this range.[3][4] |

| Melting Point | 90-95°C | Experimentally determined for the isomer 5-Methoxyquinolin-8-amine.[2] |

| Appearance | Likely a solid at room temperature | Based on the melting point of its isomer. |

Structural Features Influencing Solubility:

-

Aromatic Quinoline Core: The fused aromatic rings are inherently nonpolar and will favor dissolution in organic solvents.

-

Amino Group (-NH₂): This basic group can be protonated in acidic conditions to form a more water-soluble salt.[5]

-

Methoxy Group (-OCH₃): This group adds some polarity and can participate in hydrogen bonding as an acceptor.

Safety and Handling of this compound

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8]

Hazard Identification (based on related compounds):

-

May be harmful if swallowed, inhaled, or in contact with skin.[8]

-

May cause skin and eye irritation.[8]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[5] This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated.

The Equilibrium Solubility (Shake-Flask) Method

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, toluene, hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvents. For aqueous solubility, use deionized water and buffer systems (e.g., PBS) at physiologically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.[5]

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by either centrifugation or filtration.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

-

Data Analysis: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to allow for easy comparison.

Table of Solubility Data for this compound:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 2.0) | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| PBS (pH 9.0) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Interpretation of Results:

-

Aqueous Solubility: The solubility in water and buffers of varying pH will reveal the influence of ionization on the compound's solubility. Higher solubility at lower pH would be expected due to the protonation of the amino group.[5]

-

Organic Solvents: Solubility in a range of organic solvents with varying polarities will provide insights into the compound's overall solubility characteristics and inform choices for formulation and further chemical modifications.

Good Laboratory Practices (GLP) for Solubility Studies

Adherence to Good Laboratory Practices is essential to ensure the quality, reliability, and integrity of the generated solubility data.

Key GLP Principles:

-

Standard Operating Procedures (SOPs): All experimental procedures should be clearly defined in written SOPs to ensure consistency.

-

Calibration and Maintenance: All equipment, particularly analytical balances and the HPLC system, must be regularly calibrated and maintained.

-

Data Integrity: All raw data, calculations, and observations should be accurately and legibly recorded in a laboratory notebook.

-

Traceability: All reagents and materials used should be clearly identified and traceable.

Conclusion

While pre-existing, comprehensive solubility data for this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed protocols and adhering to Good Laboratory Practices, scientists in drug discovery and development can obtain a thorough understanding of the solubility profile of this and other promising compounds. This knowledge is indispensable for making informed decisions regarding lead optimization, formulation strategies, and the overall progression of a potential therapeutic agent from the laboratory to the clinic.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Advantage of Methoxy-Substituted Aminoquinolines in Directing C-H Functionalization

In the landscape of modern synthetic organic chemistry, the quest for atom economy and novel molecular architectures has positioned C-H functionalization as a paramount strategy.[1] This approach circumvents the need for pre-functionalized starting materials, offering a more direct and efficient route to complex molecules.[1] Central to the success of many C-H activation reactions is the use of directing groups, which orchestrate the regioselectivity of the transformation by positioning a transition metal catalyst in close proximity to a specific C-H bond.[2][3] Among the plethora of directing groups developed, 8-aminoquinoline (AQ) has emerged as a particularly powerful and versatile auxiliary, enabling a wide array of metal-catalyzed reactions.[2][4][5] This application note delves into the utility of the 8-aminoquinoline scaffold as a directing group, with a particular focus on how strategic substitution, such as the introduction of a methoxy group, can refine and enhance its synthetic utility. We will explore the well-established applications of 8-aminoquinoline and its derivatives, and provide detailed protocols for their use in palladium-catalyzed C-H functionalization.

The Power of the 8-Aminoquinoline Directing Group

The efficacy of 8-aminoquinoline as a directing group stems from its ability to act as a bidentate ligand, forming a stable five-membered metallacycle with a transition metal center.[3][6] This chelation brings the catalyst into close proximity to the ortho C-H bonds of the substrate, facilitating their selective activation.[3] The robustness of the amide bond formed between the substrate and the 8-aminoquinoline auxiliary ensures that the directing group remains in place throughout the reaction.[4] Furthermore, a variety of methods have been developed for the subsequent removal of the 8-aminoquinoline group, allowing for the isolation of the desired functionalized product.[4]

The versatility of the 8-aminoquinoline directing group is demonstrated by its successful application in a broad spectrum of transition metal-catalyzed reactions, including those mediated by palladium, copper, iron, and cobalt.[3][7] These transformations have enabled the direct arylation, alkylation, alkenylation, alkynylation, fluorination, and amination of C(sp²) and C(sp³)-H bonds.[3][8]

Enhancing Selectivity with Methoxy Substitution: The Case for 5-Methoxy-8-Aminoquinoline

A potential challenge in the application of 8-aminoquinoline as a directing group is the possibility of competitive C-H functionalization at the C5 position of the quinoline ring itself.[9] To circumvent this undesired side reaction, researchers have turned to substituted 8-aminoquinolines. The introduction of a substituent at the C5 position can sterically and/or electronically disfavor functionalization at this site. One such modification is the use of 5-methoxy-8-aminoquinoline.[9] The methoxy group at the C5 position effectively blocks this site from undergoing C-H activation, thereby directing the functionalization exclusively to the desired position on the substrate.

The use of amides derived from 5-methoxy-8-aminoquinoline as bidentate directing groups has been investigated to address the issue of competitive C5 functionalization.[9] This strategic modification enhances the precision of the C-H activation, leading to cleaner reactions and higher yields of the desired product.

Prospective Application of 5-Methoxyquinolin-6-amine

While the literature has focused on 8-aminoquinoline and its C5-substituted derivatives, the isomeric this compound presents an intriguing and potentially valuable directing group. Based on the established principles of aminoquinoline-directed C-H activation, it is anticipated that this compound would also form a stable five-membered metallacycle with a transition metal catalyst, directing functionalization to the ortho position of the substrate. The methoxy group at the C5 position would likely serve a similar role as in 5-methoxy-8-aminoquinoline, preventing unwanted side reactions at this position on the quinoline core.

Application Protocol 1: Palladium-Catalyzed β-Arylation of an Aliphatic Carboxylic Acid Derivative using an 8-Aminoquinoline Directing Group

This protocol describes a general procedure for the palladium-catalyzed β-arylation of a secondary C(sp³)–H bond in an aliphatic carboxylic acid derivative, employing 8-aminoquinoline as the directing group.[6]

Reaction Scheme:

A general workflow for β-arylation.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (for 0.5 mmol scale) |

| 8-Aminoquinoline amide substrate | Varies | Varies | 1.0 equiv. (0.5 mmol) |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 - 0.10 equiv. (0.025 - 0.05 mmol) |

| Cesium triphosphate (Cs₃PO₄) | 7778-77-0 | 212.27 | 2.0 equiv. (1.0 mmol) |

| Aryl iodide | Varies | Varies | 1.5 - 3.0 equiv. (0.75 - 1.5 mmol) |

| tert-Amyl alcohol | 75-85-4 | 88.15 | 5 mL (0.1 M) |

Procedure:

-

To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv.), palladium(II) acetate (0.05-0.10 equiv.), and cesium triphosphate (2.0 equiv.).

-

The vial is then sealed and evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the aryl iodide (1.5-3.0 equiv.) and tert-amyl alcohol (to achieve a concentration of 0.1 M) via syringe.

-

The reaction mixture is then placed in a preheated oil bath or heating block and stirred at the desired temperature (typically 80-120 °C) for 12-24 hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired β-arylated product.[6]

Application Protocol 2: Synthesis of 6-Methoxy-8-Nitroquinoline as a Precursor to a Substituted Aminoquinoline Directing Group

This protocol outlines the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate in the preparation of 6-methoxy-8-aminoquinoline, a structural isomer of the proposed 5-methoxy-6-aminoquinoline directing group. This synthesis is based on the Skraup reaction.[10]

Reaction Scheme:

Synthesis of 6-methoxy-8-nitroquinoline.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 4-Methoxy-2-nitroaniline | 96-96-8 | 168.15 | 1.0 equiv. |

| Glycerol | 56-81-5 | 92.09 | Varies |

| Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) | 7782-63-0 | 278.01 | Catalytic |

| Methanesulfonic acid | 75-75-2 | 96.11 | Solvent/Catalyst |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxy-2-nitroaniline and glycerol in methanesulfonic acid.

-

Add a catalytic amount of iron(II) sulfate heptahydrate to the mixture.

-

Heat the reaction mixture to 130 °C and stir for the appropriate time (typically several hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-